molecular formula C13H19N5O3 B6016027 8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6016027
M. Wt: 293.32 g/mol
InChI Key: XVYRKVJBJGRKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . The reaction conditions typically involve the use of catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as palladium-catalyzed hydrogenation and multicomponent reactions are employed to achieve efficient synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Scientific Research Applications

8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In the industry, it is utilized in the production of drugs and other medicinal products .

Mechanism of Action

The mechanism of action of 8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which plays a role in the regulation of glucose metabolism . This inhibition can lead to increased insulin secretion and improved glycemic control in patients with type 2 diabetes .

Properties

IUPAC Name

8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-16-10-9(11(20)17(2)13(16)21)14-12(15-10)18-5-3-4-8(6-18)7-19/h8,19H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYRKVJBJGRKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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